molecular formula C3H3ClN4O2 B1149660 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride CAS No. 147085-13-0

4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride

Cat. No.: B1149660
CAS No.: 147085-13-0
M. Wt: 162.53452
InChI Key:
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Description

4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride is a chemical compound with the molecular formula C3H3ClN4O2 and a molecular weight of 162.53 g/mol It is known for its unique structure, which includes an oxadiazole ring, an amino group, and a carboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds through the formation of an intermediate acid chloride, which is then treated with hydroxylamine to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride involves its interaction with specific molecular targets. The oxadiazole and N-hydroxy moieties are essential for its binding to target proteins, such as phosphatidylinositol-3,4,5-trisphosphate binding domains . This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1,2,5-oxadiazole-3-carboxylic acid
  • 4-amino-1,2,5-oxadiazole-3-carbonitrile
  • 3-amino-4-chloroximinofurazan

Uniqueness

4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride is unique due to its combination of an oxadiazole ring, an amino group, and a carboximidoyl chloride group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNWHKAEEDWAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147085-13-0
Record name 4 amino N hydroxy 1,2,5 oxadiazole 3 carbimidoyl chloride
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Synthesis routes and methods I

Procedure details

A solution of 3 M of hydrogen chloride in water (190 mL) was treated with 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide [J. Heterocycl. Chem. (1965), 2, 253] (7.3 g, 0.051 mol) at 0° C. The reaction mixture was treated with enough 12 M hydrogen chloride (˜19 mL) to dissolve the solid and then treated with a solution of sodium nitrite (4.4 g, 0.063 mol) in water (24 mL) dropwise while maintaining an internal temperature at 0-5° C. with an ice/brine bath. The reaction mixture was stirred at 0° C. for 1.5 h and filtered to yield a beige solid. Purification of the crude mixture by preparative HPLC gave the desired product (1.7 g, 21%) as an off-white solid.
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4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
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190 mL
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21%

Synthesis routes and methods II

Procedure details

4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (422 g, 2.95 mol) was added to a mixture of water (5.9 L), acetic acid (3 L) and 6 N hydrochloric acid (1.475 L, 3 eq.) and this suspension was stirred at 42-45° C. until complete solution was achieved. Sodium chloride (518 g, 3 eq.) was added and this solution was stirred in an ice/water/methanol bath. A solution of sodium nitrite (199.5 g, 0.98 eq.) in water (700 mL) was added over 3.5 hrs while maintaining the temperature below 0° C. After complete addition stirring was continued in the ice bath for 1.5 hrs and then the reaction mixture was allowed to warm to 15° C. The precipitate was collected by filtration, washed well with water, taken in ethyl acetate (3.4 L), treated with anhydrous sodium sulfate (500 g) and stirred for 1 hr. This suspension was filtered through sodium sulfate (200 g) and the filtrate was concentrated on a rotary evaporator. The residue was dissolved in methyl t-butyl ether (5.5 L), treated with charcoal (40 g), stirred for 40 min and filtered through Celite. The solvent was removed in a rotary evaporator and the resulting product was dried in a vacuum oven (45° C.) to give the desired product (256 g, 53.4%). LCMS for C3H4ClN4O2 (M+H)+: m/z=162.9. 13C NMR (100 MHz, CD3OD): δ 155.8, 143.4, 129.7.
Name
4-Amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Quantity
422 g
Type
reactant
Reaction Step One
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1.475 L
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reactant
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5.9 L
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518 g
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199.5 g
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700 mL
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ice
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0 (± 1) mol
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Yield
53.4%

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